molecular formula C10H12N2O2 B2800727 N-cyclopropyl-2-methoxynicotinamide CAS No. 1090908-97-6

N-cyclopropyl-2-methoxynicotinamide

Cat. No. B2800727
M. Wt: 192.218
InChI Key: JCPUUZGQILXYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-methoxynicotinamide is a chemical compound12. However, detailed information about this specific compound is not readily available in the search results. There are related compounds such as 5-chloro-N-cyclopropyl-6-methoxynicotinamide1 and 5-Bromo-N-cyclopropyl-2-methoxynicotinamide3, but they are not exactly the same as N-cyclopropyl-2-methoxynicotinamide.



Synthesis Analysis

The synthesis of N-cyclopropyl-2-methoxynicotinamide is not explicitly mentioned in the search results. However, there are related studies on the synthesis of similar compounds45. For instance, a study discusses the synthesis of N-(2-Phenyl-cyclopropyl)-Substituted Chain Elongated Nucleoside Analogues4. Another study presents a novel protocol for asymmetric [3 + 2] photocycloadditions with cyclopropylamines5.



Molecular Structure Analysis

The molecular structure of N-cyclopropyl-2-methoxynicotinamide is not directly provided in the search results. However, the structure of a related compound, 5-chloro-N-cyclopropyl-6-methoxynicotinamide, is mentioned1. It’s important to note that the structures of these two compounds would be different due to the presence of a chlorine atom in the latter.



Chemical Reactions Analysis

There are no specific chemical reactions involving N-cyclopropyl-2-methoxynicotinamide mentioned in the search results. However, a study discusses the asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins5. This might provide some insights into potential reactions involving N-cyclopropyl-2-methoxynicotinamide.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-cyclopropyl-2-methoxynicotinamide are not directly provided in the search results. However, a related compound, 5-chloro-N-cyclopropyl-6-methoxynicotinamide, is mentioned to have a molecular weight of 226.661.


Scientific Research Applications

Cyclopropane as a Structural Motif in Bioactive Molecules

Cyclopropane rings are a common structural motif in bioactive molecules, natural products, and pharmaceutical drugs due to their unique chemical properties, such as coplanarity, shorter and stronger C-C and C-H bonds, and enhanced π-character of C-C bonds. These features contribute to the molecule's stability and bioactivity. The cyclopropyl group's introduction into molecules is explored for enhancing potency, reducing off-target effects, and increasing metabolic stability in liver microsomes, which are critical considerations in drug development (T. Talele, 2016).

Synthetic Applications and Biological Potentials

The research on cyclopropyl-containing compounds spans across synthetic methodologies and their potential biological activities. For instance, the Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-Phenoxylsulfonamides offers a method for constructing cyclopropanes via C-H activation, showing synthetic and biological applications of such structures (G. Zheng et al., 2019). Moreover, the discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for treating inflammatory diseases, illustrates the therapeutic potential of cyclopropyl-containing compounds (Chunjian Liu et al., 2010).

Safety And Hazards

The safety and hazards of N-cyclopropyl-2-methoxynicotinamide are not explicitly mentioned in the search results. However, a safety data sheet for a related compound, 5-Bromo-n-cyclopropyl-2-methoxynicotinamide, is mentioned7. This might provide some insights into potential safety and hazards for N-cyclopropyl-2-methoxynicotinamide.


Future Directions

The future directions for research on N-cyclopropyl-2-methoxynicotinamide are not directly provided in the search results. However, a study discusses the future directions in controlled drug delivery8, which might provide some insights into potential future directions for N-cyclopropyl-2-methoxynicotinamide. Another study discusses the future directions in the synthesis of N-(2-Phenyl-cyclopropyl)-Substituted Chain Elongated Nucleoside Analogues4.


properties

IUPAC Name

N-cyclopropyl-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10-8(3-2-6-11-10)9(13)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPUUZGQILXYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-methoxynicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.